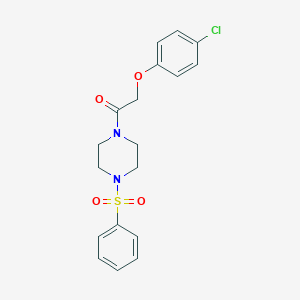
1-(1-Cyclopentylpiperidin-4-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclopentylpiperidin-4-yl)azepane, also known as CP-47,497, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1990s by Pfizer, Inc. as part of their research into the endocannabinoid system. CP-47,497 is structurally similar to THC, the main psychoactive component of cannabis, and has been used as a tool to study the effects of cannabinoids on the body.
Wirkmechanismus
1-(1-Cyclopentylpiperidin-4-yl)azepane acts as a CB1 receptor agonist, which means that it binds to and activates CB1 receptors in the body. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabis. Activation of CB1 receptors by this compound leads to a variety of effects, including analgesia, sedation, and appetite stimulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, stimulate appetite, and induce sedation. This compound has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Cyclopentylpiperidin-4-yl)azepane in lab experiments is that it is a potent and selective CB1 receptor agonist, which allows researchers to study the effects of CB1 receptor activation in a controlled manner. However, one limitation of using this compound is that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in cannabis.
Zukünftige Richtungen
There are several future directions for research involving 1-(1-Cyclopentylpiperidin-4-yl)azepane. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases. Another area of interest is the development of new synthetic cannabinoids that are more selective and potent than this compound. Additionally, there is a need for further research into the long-term effects of synthetic cannabinoids on the body, as well as the potential risks associated with their use.
Synthesemethoden
The synthesis of 1-(1-Cyclopentylpiperidin-4-yl)azepane involves several steps, including the reaction of cyclopentylmagnesium bromide with piperidine-4-carboxaldehyde, followed by the reaction of the resulting cyclopentylpiperidine with 1-bromoazepane. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclopentylpiperidin-4-yl)azepane has been used extensively in scientific research to study the endocannabinoid system and the effects of cannabinoids on the body. It has been used as a tool to investigate the pharmacology of CB1 receptors, which are the primary receptors responsible for the psychoactive effects of cannabis. This compound has also been used to study the effects of cannabinoids on pain, inflammation, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C16H30N2 |
|---|---|
Molekulargewicht |
250.42 g/mol |
IUPAC-Name |
1-(1-cyclopentylpiperidin-4-yl)azepane |
InChI |
InChI=1S/C16H30N2/c1-2-6-12-17(11-5-1)16-9-13-18(14-10-16)15-7-3-4-8-15/h15-16H,1-14H2 |
InChI-Schlüssel |
KBHYEUHOLQPIHF-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCCC3 |
Kanonische SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
![1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247644.png)
![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone](/img/structure/B247646.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247647.png)
